molecular formula C7H4FIO2 B1322163 3-Fluoro-2-iodobenzoic acid CAS No. 387-48-4

3-Fluoro-2-iodobenzoic acid

Cat. No.: B1322163
CAS No.: 387-48-4
M. Wt: 266.01 g/mol
InChI Key: CXPLPVNWMLRKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method allows for the selective introduction of the fluorine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 3-Fluoro-2-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-iodobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-fluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPLPVNWMLRKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624715
Record name 3-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-48-4
Record name 3-Fluoro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium nitrite (6.7 g, 97 mmol) in water (25 mL) was added to a solution of 2-amino-3-fluorobenzoic acid (10.0 g, 64 mmol) in DMSO (25 mL) and 30% H2SO4 (75 mL) at 0° C. The mixture was stirred for 1 hour at 0° C. and then potassium iodide (27 g, 161 mmol) was added dropwise as a solution in water (25 mL). The ice bath was removed and the mixture was stirred at room temperature for 4 hours, and then partitioned between EtOAc and 2M sodium sulfite. The layers were mixed, separated, and the organic layer was washed with 2M sodium sulfite once and brine once, dried over anhydrous MgSO4, and concentrated in vacuo to give 14.90 g of a yellow solid. MS m/e=265 (M−H)+.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-iodobenzoic acid
Reactant of Route 2
3-Fluoro-2-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-iodobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-iodobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-iodobenzoic acid
Reactant of Route 6
3-Fluoro-2-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.